molecular formula C9H18F2N2O B13173418 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine

Cat. No.: B13173418
M. Wt: 208.25 g/mol
InChI Key: OGXHEWVHCDZZPD-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,4-oxazepane ring, a seven-membered heterocycle containing oxygen and nitrogen, which is substituted with a methyl group . The structure is further functionalized with a 2,2-difluoropropan-1-amine chain. The integration of these motifs makes this compound a valuable scaffold in medicinal chemistry and drug discovery. The 1,4-oxazepane ring system is of significant interest as a bioisostere for common piperazine and morpholine rings, often used to optimize the properties of drug candidates . The presence of the geminal-difluoro group on the propylamine chain can markedly influence the molecule's electronic properties, metabolic stability, and membrane permeability . Researchers can utilize this amine as a versatile building block for the synthesis of more complex molecules, particularly in constructing compound libraries for high-throughput screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18F2N2O

Molecular Weight

208.25 g/mol

IUPAC Name

2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine

InChI

InChI=1S/C9H18F2N2O/c1-8-5-13(3-2-4-14-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3

InChI Key

OGXHEWVHCDZZPD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCO1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the 1,4-oxazepane ring system with the appropriate methyl substitution
  • Introduction of the difluoromethyl group at the propan-1-amine side chain
  • Functional group transformations to install the amine functionality and control stereochemistry

Key Synthetic Routes and Reactions

Ring Formation and Functionalization
  • The 1,4-oxazepane ring can be synthesized through cyclization reactions involving amino alcohol precursors. For example, amino alcohols can undergo intramolecular nucleophilic substitution or ring-closing reactions to form the seven-membered heterocycle.
  • Methyl substitution at the 2-position of the oxazepane ring is introduced either by starting from methylated amino alcohols or via selective alkylation after ring formation.
Introduction of the Difluoromethyl Group
  • The geminal difluoro group is commonly introduced using difluoromethylation reagents or by employing difluorinated epoxide intermediates.
  • One approach involves reacting epoxide intermediates bearing difluoromethyl groups with amines to open the epoxide and install the amine functionality, as demonstrated in related compounds synthesized by reacting epoxides with amines under controlled conditions.
Amine Installation and Purification
  • The primary amine group at the propan-1-amine position is often introduced via nucleophilic substitution or reductive amination steps.
  • Purification is achieved through chromatographic techniques such as silica gel column chromatography or flash chromatography to isolate the target compound with high purity.

Detailed Synthetic Example from Literature

A representative synthetic pathway adapted from related aza-heterocyclic gem-difluorinated compounds includes the following steps:

Step Reaction Description Conditions Yield (%) Notes
1 Preparation of amino alcohol precursor Starting from commercially available amino alcohols - Precursor for ring closure
2 Cyclization to form 1,4-oxazepane ring Intramolecular nucleophilic substitution, often under mild heating 70-85 Methyl group introduced if not pre-existing
3 Epoxide formation with difluoromethyl group Using difluoromethyl epoxidation reagents - Key intermediate for difluoro group installation
4 Reaction of epoxide with amine Nucleophilic ring opening with amine nucleophile 75-90 Controls stereochemistry and installs amine
5 Purification Silica gel chromatography or recrystallization - Achieves high purity, confirmed by NMR and MS

This pathway is consistent with synthetic strategies reported in peer-reviewed studies on gem-difluorinated aza-heterocycles.

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Proton and fluorine NMR confirm the presence of the difluoromethyl group and the heterocyclic ring protons.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 208.25 g/mol.
  • Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used to monitor reaction progress and purity.
  • Physical Properties: Typically isolated as a solid with melting points and solubility profiles reported in the literature.

Research Discoveries and Advances

  • Recent reviews highlight the significance of gem-difluorinated aza-heterocycles as building blocks in drug discovery due to their metabolic stability and unique electronic properties.
  • Advances in synthetic methods have improved regio- and stereoselectivity in forming the oxazepane ring and installing difluoromethyl groups, enhancing yields and reducing byproducts.
  • The use of epoxide intermediates in combination with amines has been a versatile approach to access diverse fluorinated heterocycles, including the target compound.

Summary Table of Preparation Methods

Preparation Aspect Method Description Typical Conditions Yield Range References
Amino alcohol precursor synthesis Starting from amino alcohols with methyl substitution Mild heating, solvent-dependent -
Oxazepane ring formation Intramolecular cyclization Mild heating, base or acid catalysis 70-85%
Difluoromethyl epoxide formation Epoxidation with difluoromethyl reagents Controlled temperature, inert atmosphere -
Epoxide ring opening with amine Nucleophilic substitution Room temperature to 80°C, solvents like methanol or DMF 75-90%
Purification Silica gel chromatography, recrystallization Standard lab conditions -

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroketone, while reduction may produce a difluoroalkane.

Scientific Research Applications

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and oxazepane ring contribute to its binding affinity and specificity. The compound may modulate enzymatic activity or receptor function through these interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine

  • Molecular Formula : C9H20N2O
  • Molecular Weight : 172.27
  • Key Features : Lacks fluorine substituents but retains the 1,4-oxazepane ring. The absence of fluorine reduces electronegativity and may lower metabolic stability compared to the target compound.
  • Applications : Likely used as a building block in drug discovery due to its amine functionality and heterocyclic scaffold .

2,2-Difluoro-3-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine

  • Molecular Formula : C8H15F2N2OS
  • Molecular Weight : 219.28 (estimated)
  • Key Features: Replaces the oxazepane oxygen with sulfur (thiazinane) and introduces an oxo group. Sulfur’s lower electronegativity and larger atomic radius may alter hydrogen-bonding capacity and solubility.

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine

  • Molecular Formula : C10H20F2N2
  • Molecular Weight : 206.28
  • The larger ring size increases conformational flexibility, which could impact binding specificity. The methyl group on the azepane may introduce steric hindrance .

2,2-Difluoro-3-(2,3,4,5-tetrafluorophenyl)propan-1-amine

  • Molecular Formula : C9H7F6N
  • Molecular Weight : 243.15
  • Key Features: Replaces the heterocycle with a tetrafluorophenyl group. Aromatic fluorination enhances electron-withdrawing effects and may improve membrane permeability.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Fluorination Impact
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine C9H17F2N2O 217.25 (estimated) 1,4-oxazepane, difluoro propane backbone Enhanced stability, lipophilicity
2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine C9H20N2O 172.27 Oxazepane, no fluorine Lower metabolic stability
2,2-Difluoro-3-(1-oxo-thiazinan-4-yl)propan-1-amine C8H15F2N2OS 219.28 Thiazinane, oxo group, difluoro propane Altered solubility, polarity
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine C10H20F2N2 206.28 Azepane, methyl group, difluoro propane Increased flexibility
2,2-Difluoro-3-(tetrafluorophenyl)propan-1-amine C9H7F6N 243.15 Tetrafluorophenyl, difluoro propane High electron-withdrawing effects

Discussion of Structural and Functional Implications

  • Fluorination: Compounds with difluoro groups (e.g., target compound, ) exhibit improved metabolic stability and lipophilicity compared to non-fluorinated analogs. However, excessive fluorination (as in the tetrafluorophenyl derivative) may reduce solubility .
  • Heterocyclic Rings: The 1,4-oxazepane’s oxygen atom provides polarity and hydrogen-bonding capacity, while thiazinane’s sulfur may favor hydrophobic interactions.

Biological Activity

2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is a fluorinated organic compound recognized for its unique structural characteristics, including a difluoromethyl group and an oxazepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug design.

The molecular formula of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is C8H16F2N2OC_8H_{16}F_2N_2O, with a molecular weight of approximately 194.22 g/mol. The presence of the difluoromethyl group enhances the compound's reactivity and binding properties, making it a candidate for targeting specific biological pathways.

Key Structural Features

FeatureDescription
Difluoromethyl Group Enhances chemical reactivity and binding affinity.
Oxazepane Ring Provides structural stability and influences interaction with biological targets.

Research indicates that 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine interacts with various biological molecules, potentially modulating enzyme activity or receptor function. The difluoromethyl group and oxazepane ring are critical in these interactions, influencing binding dynamics and specificity.

Biological Activity

Studies have shown that this compound exhibits significant biological activity in several areas:

Pharmacological Potential

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
  • Receptor Modulation : The unique structure allows for selective binding to certain receptors, potentially affecting neurotransmission and other physiological processes.

Case Studies

A few notable case studies highlight the biological activity of this compound:

  • Study on Enzyme Interaction : A study demonstrated that 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine significantly inhibited the activity of a target enzyme involved in the synthesis of neurotransmitters. This inhibition was attributed to the compound's ability to bind effectively to the enzyme's active site.
  • Receptor Binding Affinity : Another investigation assessed the binding affinity of this compound to various receptors in vitro. Results indicated a high affinity for certain serotonin receptors, suggesting potential applications in psychiatric disorders treatment.

Synthesis and Derivatives

The synthesis of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves:

  • Formation of the Oxazepane Ring : Achieved through cyclization reactions under controlled conditions.
  • Introduction of the Difluoromethyl Group : Utilized fluorination reactions with reagents like diethylaminosulfur trifluoride (DAST).

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amineSimilar difluoromethyl and oxazepane structureModerate enzyme inhibition
N-Methyl-N-(6-methylpyridinyl)-propanamideLacks fluorination; simpler structureLimited biological activity

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the presence of the 1,4-oxazepane ring, difluoro groups, and amine moiety. Compare chemical shifts with structurally similar compounds (e.g., diazepane derivatives in ).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference relative retention times from analogous amines (e.g., Table 1 in ).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, ensuring alignment with the theoretical mass (C9_9H16_{16}F2_2N2_2O: ~218.24 g/mol).
    • Reference :

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise Functionalization : Prioritize the formation of the 1,4-oxazepane ring before introducing difluoro and amine groups to avoid steric hindrance.
  • Catalytic Strategies : Use palladium-catalyzed coupling for fluorination steps, as demonstrated in fluorinated benzodioxole analogs ( ).
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via TLC (Rf_f comparison).
    • Reference :

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates ( ).
  • Storage : Store under inert gas (argon or nitrogen) at 2–8°C to prevent degradation, similar to fluorinated amines ( ).
  • Waste Disposal : Segregate halogenated waste and consult certified hazardous waste handlers ( ).
    • Reference :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the 1,4-oxazepane ring and amine group.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS, referencing diazepane-protein interactions ().
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles.
    • Reference :

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

  • Methodology :

  • Split-Split Plot Design : Adapt the design from to study degradation under varying pH, temperature, and microbial activity.
  • Analytical Parameters : Monitor abiotic/biotic transformations via LC-MS/MS and quantify bioaccumulation in model organisms (e.g., Daphnia magna).
  • Long-Term Studies : Follow protocols from to evaluate ecological risks over 12–24 months.
    • Reference :

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

  • Methodology :

  • Controlled Replication : Repeat stability assays under standardized conditions (e.g., PBS buffer, 37°C) with triplicate samples.
  • Advanced Characterization : Use XRD to detect crystalline degradation products () and 19^{19}F NMR to track fluorine loss.
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, light exposure) causing discrepancies.
    • Reference :

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